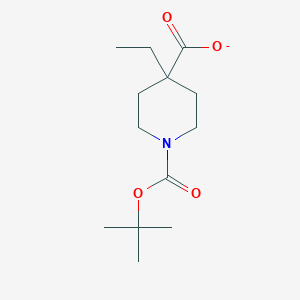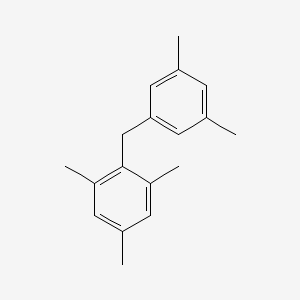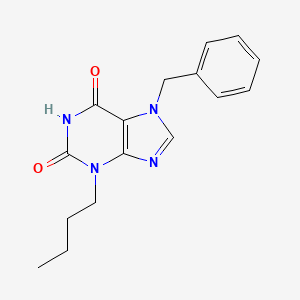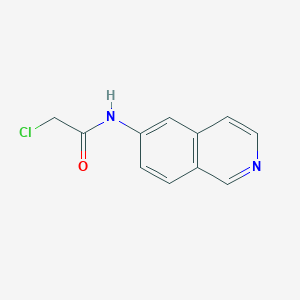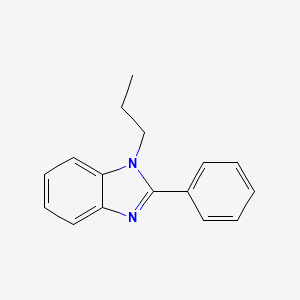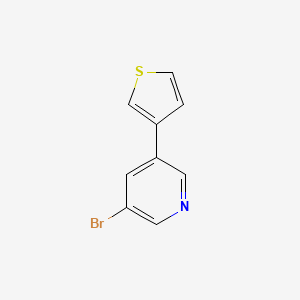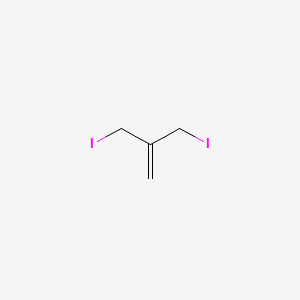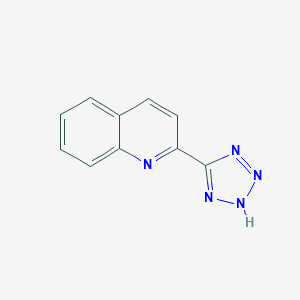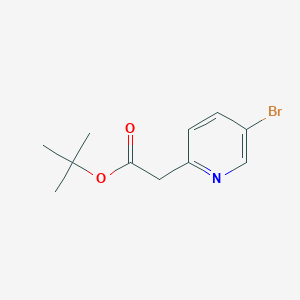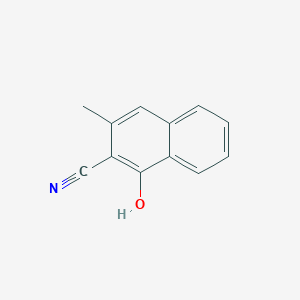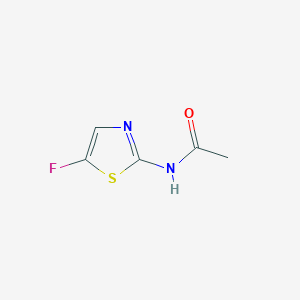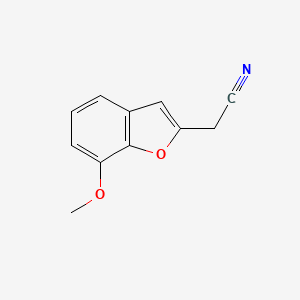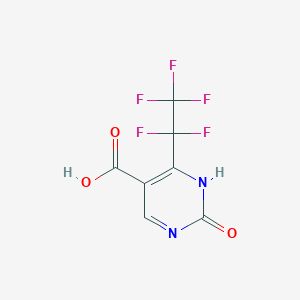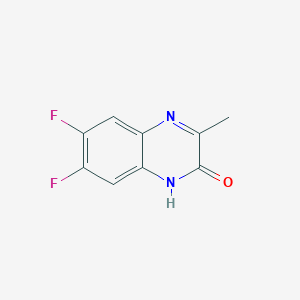
6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one can be achieved through various methods. One common approach involves the reaction of 6,7-difluoroquinoxalin-2-one with methylating agents. For instance, the compound can be synthesized by reacting 6,7-difluoroquinoxalin-2-one with methyl iodide in the presence of a base such as potassium carbonate in acetonitrile .
Another method involves the photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature. This photoinduced reaction generates the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and properties.
Scientific Research Applications
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, antifungal, and antiviral agent.
Biological Studies: It is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoxalin-2-one: Lacks the methyl group at the 3 position but shares similar chemical properties.
6,7-Trifluoromethylquinoxalin-2-one: Contains a trifluoromethyl group instead of a difluoro group, leading to different biological activities.
3-Methylquinoxalin-2-one: Lacks the fluorine atoms at the 6 and 7 positions but has a similar core structure.
Uniqueness
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both fluorine atoms and a methyl group, which enhance its chemical stability and biological activity. The combination of these substituents makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H6F2N2O |
|---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
6,7-difluoro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6F2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14) |
InChI Key |
FMOBBPRFTMLFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2NC1=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


